4-(Chloromethyl)-2,5-oxazolidinedione
Overview
Description
4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound featuring a five-membered ring structure with an oxazolidinedione core and a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione typically involves the chloromethylation of 2,5-oxazolidinedione. One common method includes the reaction of 2,5-oxazolidinedione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,5-oxazolidinedione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, or ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(Chloromethyl)-2,5-oxazolidinedione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the core structure.
2-Chloromethyl-4(3H)-quinazolinone: Shares the chloromethyl group but has a different heterocyclic core.
Chloromethyl methyl ether: Used as a chloromethylating agent but is not structurally similar.
Uniqueness: 4-(Chloromethyl)-2,5-oxazolidinedione is unique due to its oxazolidinedione core, which imparts distinct chemical reactivity and biological activity.
Biological Activity
4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound characterized by its five-membered ring structure, which includes an oxazolidinedione core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The synthesis of this compound typically involves chloromethylation of 2,5-oxazolidinedione using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. This process can be optimized for yield and purity through industrial methods that incorporate green chemistry principles.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of various biological pathways, making it a candidate for further research in therapeutic applications. Its mechanism is similar to that of other oxazolidinones, which are known for their unique action against bacterial ribosomes .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. It serves as a key intermediate in the synthesis of cycloserine, an antibiotic effective against tuberculosis and other bacterial infections. The compound's structure allows it to inhibit protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit, which prevents the initiation of translation .
Case Studies and Research Findings
- Antibacterial Activity : Research indicates that derivatives of oxazolidinones exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium. For instance, modifications at the C-5 position of oxazolidinone derivatives have shown improved minimum inhibitory concentration (MIC) values against these pathogens .
- Structure–Activity Relationship : Studies on structure–activity relationships (SAR) have demonstrated that variations in the oxazolidinone scaffold can lead to significant changes in biological activity. For example, certain modifications have resulted in compounds with MIC values as low as 0.5 μg/mL against resistant bacterial strains .
- Pharmacokinetics : The pharmacokinetic profile of related oxazolidinones shows rapid absorption and high bioavailability when administered orally. The half-life ranges from 4.5 to 5.5 hours, with renal and fecal excretion being the primary routes .
Comparative Analysis
The following table summarizes the biological activity and characteristics of this compound compared to related compounds:
Compound | Biological Activity | MIC Values (μg/mL) | Notable Features |
---|---|---|---|
This compound | Antimicrobial (intermediate for cycloserine) | Varies by derivative | Forms covalent bonds with proteins |
Linezolid | Broad-spectrum antibacterial | <1 for Gram-positive | First oxazolidinone approved for clinical use |
Tedizolid | Enhanced potency against resistant strains | <0.06 for MRSA | Improved pharmacokinetics and lower toxicity |
Properties
IUPAC Name |
4-(chloromethyl)-1,3-oxazolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQADUBZEIRDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617761 | |
Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-41-7 | |
Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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